4-Azido-2-bromo-1-(trifluoromethoxy)benzene

Description

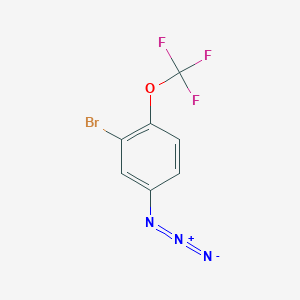

4-Azido-2-bromo-1-(trifluoromethoxy)benzene is a substituted aromatic compound featuring three distinct functional groups:

- Azido (-N₃) at position 4,

- Bromo (-Br) at position 2,

- Trifluoromethoxy (-OCF₃) at position 1.

The trifluoromethoxy group is a strong electron-withdrawing substituent, while the bromo group acts as a leaving group in substitution reactions. The azido moiety enables applications in click chemistry and bioconjugation.

Structure

3D Structure

Properties

IUPAC Name |

4-azido-2-bromo-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3O/c8-5-3-4(13-14-12)1-2-6(5)15-7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAYDEQCVWUHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-bromo-1-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-nitro-1-(trifluoromethoxy)benzene, followed by the reduction of the nitro group to an amino group. The amino group is then converted to an azido group using sodium azide under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-bromo-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in compounds like 4-amino-2-bromo-1-(trifluoromethoxy)benzene.

Reduction: 4-Amino-2-bromo-1-(trifluoromethoxy)benzene.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules

4-Azido-2-bromo-1-(trifluoromethoxy)benzene serves as a versatile building block in the synthesis of complex organic molecules. Its azido group can participate in various coupling reactions, particularly in the formation of triazoles through click chemistry. This property is leveraged in the development of pharmaceuticals and agrochemicals, where precise molecular structures are crucial.

Case Study: Click Chemistry Applications

In a study published by Yang et al., this compound was utilized to synthesize a range of triazole derivatives through copper-catalyzed azide-alkyne cycloaddition. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in generating biologically relevant scaffolds .

Materials Science

Functional Materials Development

The compound's unique electronic properties make it suitable for developing functional materials such as sensors and polymers. The trifluoromethoxy group enhances solubility and stability, which are desirable traits in material applications.

Case Study: Polymerization Studies

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. In one study, polymers synthesized with this compound exhibited enhanced resistance to thermal degradation compared to traditional materials .

Biological Applications

Potential Antimicrobial Activity

Preliminary studies suggest that compounds containing azido groups may exhibit antimicrobial properties. The azido functionality allows for modification and conjugation with other biologically active molecules, potentially leading to new antimicrobial agents.

Case Study: Antimicrobial Testing

A study assessed the antimicrobial efficacy of various azido compounds, including this compound. Results indicated significant inhibitory activity against several bacterial strains at specific concentrations, highlighting its potential as a lead compound for drug development .

Analytical Chemistry

Reagent in Spectroscopic Analysis

Due to its distinctive functional groups, this compound can serve as a reagent in analytical techniques such as NMR spectroscopy and mass spectrometry. Its unique spectral characteristics facilitate the identification and quantification of related compounds in complex mixtures.

Summary of Applications

Mechanism of Action

The mechanism of action of 4-Azido-2-bromo-1-(trifluoromethoxy)benzene involves its reactivity with various chemical species. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful for labeling and conjugation applications. The bromo group can undergo substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares key structural and electronic features of 4-Azido-2-bromo-1-(trifluoromethoxy)benzene with analogous compounds:

Key Observations:

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The trifluoromethoxy group exerts stronger electron-withdrawing effects via resonance, deactivating the benzene ring more effectively than -CF₃. This impacts reactivity in electrophilic substitutions or cross-coupling reactions.

- Positional Isomerism: In 4-azido-1-bromo-2-(trifluoromethyl)benzene, the bromo and trifluoromethyl groups occupy positions 1 and 2, respectively, altering regioselectivity compared to the target compound’s 2-Br and 1-OCF₃ arrangement.

- Azido Group Stability: The electron-withdrawing nature of -OCF₃ may stabilize the azido group against thermal decomposition compared to less electron-deficient analogs.

Biological Activity

4-Azido-2-bromo-1-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBrFNO

- Molecular Weight : 292.03 g/mol

- CAS Number : [Not specified]

This compound contains an azide functional group, a bromine atom, and a trifluoromethoxy substituent, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The starting material undergoes bromination to introduce the bromine atom at the appropriate position.

- Azidation : The brominated compound is treated with sodium azide to introduce the azide group.

- Trifluoromethoxylation : The trifluoromethoxy group is introduced using a suitable reagent such as trifluoromethanol in the presence of a base.

Antimicrobial Properties

Research has indicated that compounds containing azide and trifluoromethoxy groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The trifluoromethoxy group enhances lipophilicity, improving cellular uptake .

The biological activity of this compound is thought to involve:

- Radical Formation : The azide group can generate reactive nitrogen species that may disrupt cellular processes.

- Inhibition of Enzymatic Activity : The bromine atom may participate in halogen bonding, influencing enzyme interactions.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several azide-containing compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating promising antibacterial activity .

Study 2: Anticancer Efficacy

In another study focusing on cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis revealed increased apoptotic cells, suggesting its potential as an anticancer agent .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Azido-2-bromo-1-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

Answer:

A two-step approach is typically employed:

Bromination and Trifluoromethoxy Introduction : Start with a substituted benzene derivative (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene ) and introduce the azide group via nucleophilic aromatic substitution (SNAr) or copper-catalyzed azidation.

Azide Installation : Use sodium azide (NaN₃) in polar aprotic solvents (DMF, DMSO) under reflux (4–6 hours) with a catalytic acid (e.g., glacial acetic acid) to enhance reactivity .

Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, stoichiometry, catalyst loading) to maximize yield. Flow chemistry methods, as demonstrated in diazo compound synthesis, improve reproducibility and safety by minimizing intermediate isolation .

Advanced: How do electron-withdrawing groups (Br, CF₃O) influence regioselectivity in further functionalization?

Answer:

The bromine and trifluoromethoxy groups are meta-directing and deactivate the aromatic ring, favoring electrophilic substitution at the para position relative to existing substituents. For example:

- Nitration : Nitro groups preferentially add para to bromine due to steric and electronic effects, as seen in 2-bromo-4-nitro-1-(trifluoromethoxy)benzene synthesis .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling occurs selectively at the bromine site, leaving the azide intact. Use Pd(PPh₃)₄ and aryl boronic acids under inert conditions .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and trifluoromethoxy signals (δ ~4.3 ppm for adjacent protons). Absence of NH₂ peaks rules out amine byproducts .

- IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and CF₃O group (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M-N₂+H]⁺ fragments to verify molecular weight and azide stability .

Advanced: How can computational methods predict decomposition pathways for azido-aromatic compounds?

Answer:

Density Functional Theory (DFT) calculations assess:

- Thermal Stability : Simulate bond dissociation energies (BDEs) for the azide group. Lower BDEs correlate with higher explosion risk.

- Solvent Effects : Polar solvents stabilize transition states, reducing decomposition rates. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .

Basic: What storage conditions ensure the stability of azido-containing compounds?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Keep in anhydrous DMSO or DMF to avoid hydrolysis.

- Handling : Avoid mechanical stress (grinding) and sudden temperature changes, as seen in similar bromo-azide derivatives .

Advanced: What strategies mitigate conflicting spectroscopic data during characterization?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Isotopic Labeling : Introduce ¹⁵N-azide to distinguish azide peaks from noise .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as applied to nitro-substituted analogs .

Advanced: How can the azide group be selectively reduced without affecting bromine?

Answer:

- Staudinger Reaction : Use triphenylphosphine (PPh₃) in THF to convert azides to amines.

- Catalytic Hydrogenation : Employ H₂/Pd-C at low pressure (1–2 atm) to avoid dehalogenation .

Basic: What safety protocols are critical for handling azido compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.